Maleimide, N,N'-(dithiodi-p-phenylene)di-

説明

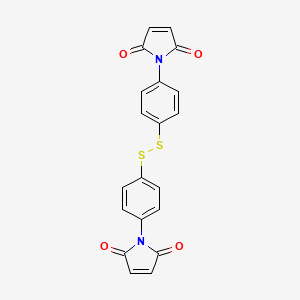

Maleimide, N,N'-(dithiodi-p-phenylene)di- (CAS name: 1,1'-(dithiodi-p-phenylene)bis-1H-pyrrole-2,5-dione) is a bismaleimide compound characterized by two maleimide groups connected via a dithiodi-p-phenylene linker. This linker contains a sulfur-sulfur (S–S) bond between two para-substituted phenyl rings, distinguishing it from other bismaleimides with oxygen, methylene, or alkyl bridges. The compound is primarily utilized in high-performance thermosetting resins, adhesives, and electronic materials due to its thermal stability and crosslinking reactivity .

特性

IUPAC Name |

1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]disulfanyl]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O4S2/c23-17-9-10-18(24)21(17)13-1-5-15(6-2-13)27-28-16-7-3-14(4-8-16)22-19(25)11-12-20(22)26/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLHZTWRCINWPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=CC2=O)SSC3=CC=C(C=C3)N4C(=O)C=CC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960162 | |

| Record name | 1,1'-[Disulfanediyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39557-39-6 | |

| Record name | 1,1′-(Dithiodi-4,1-phenylene)bis[1H-pyrrole-2,5-dione] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39557-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N,N'-(dithiodi-p-phenylene)di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039557396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[Disulfanediyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Maleimide, N,N’-(dithiodi-p-phenylene)di- typically involves the reaction of maleic anhydride with an appropriate amine to form the maleimide ring. The dithiodi-p-phenylene linkage is introduced through a series of coupling reactions. For example, the synthesis might involve the use of palladium or nickel catalysts in a Suzuki–Miyaura cross-coupling reaction with diboronic acid derivatives . The reaction conditions often include mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or N,N’-dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the production of Maleimide, N,N’-(dithiodi-p-phenylene)di- can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce the environmental impact .

化学反応の分析

Types of Reactions

Maleimide, N,N’-(dithiodi-p-phenylene)di- undergoes various types of chemical reactions, including:

Addition Reactions: The maleimide group is highly reactive towards thiols, forming thiosuccinimide products through thiol-Michael addition reactions.

Polymerization: The compound can participate in free-radical or anionic polymerization to form functional polymers.

Coupling Reactions: It can undergo coupling reactions with halide compounds using palladium or nickel catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include thiols, diboronic acids, and halide compounds. The reactions are typically carried out under mild conditions, often in the presence of polar solvents such as DMSO or DMF .

Major Products Formed

The major products formed from these reactions include thiosuccinimide derivatives, functional polymers, and various coupled products depending on the specific reagents and conditions used .

科学的研究の応用

Drug Delivery Systems

Maleimide compounds have been extensively studied for their role in drug delivery systems due to their ability to form stable covalent bonds with thiol groups found in proteins and peptides. A notable application involves modifying liposomes to enhance drug delivery efficiency:

- Case Study : A study demonstrated that maleimide-modified liposomes (M-GGLG-liposomes) showed improved drug delivery efficiency compared to unmodified versions. The modification allowed for rapid internalization into cancer cells and enhanced antitumor effects in vivo without increasing cytotoxicity .

Polymer Chemistry

Maleimide derivatives are utilized in the synthesis of various polymers, particularly in creating thermosetting resins and adhesives. The reactivity of maleimides enables them to participate in radical polymerization processes:

- Applications :

- Thermal Stability : Maleimide-modified polymers exhibit enhanced thermal stability, making them suitable for high-temperature applications.

- Adhesives : They are used in formulating adhesives that require strong bonding under extreme conditions.

Bioconjugation Techniques

The ability of maleimide to react with thiols makes it a valuable tool in bioconjugation techniques:

- Applications :

- Protein Labeling : Maleimides are used to label proteins for tracking and imaging studies.

- Targeted Drug Delivery : The conjugation of drugs to targeting ligands via maleimide linkages allows for more precise therapeutic interventions.

Material Science

In material science, maleimide compounds contribute to the development of advanced materials with specific properties:

- Applications :

- Smart Materials : Maleimides can be incorporated into smart materials that respond to environmental stimuli.

- Coatings and Films : They are used in coatings that require durability and resistance to chemicals.

Comparative Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Drug Delivery | Maleimide-modified liposomes | Enhanced drug delivery efficiency |

| Polymer Chemistry | Thermosetting resins | Improved thermal stability |

| Bioconjugation Techniques | Protein labeling | Precise tracking and imaging |

| Material Science | Smart materials | Responsive to environmental changes |

作用機序

The mechanism of action of Maleimide, N,N’-(dithiodi-p-phenylene)di- primarily involves its reactivity towards thiol groups. The maleimide group undergoes a thiol-Michael addition reaction with thiols, forming stable thiosuccinimide linkages . This reactivity is exploited in bioconjugation techniques to selectively modify cysteine residues in proteins .

類似化合物との比較

Structural Analogs and Linker Variations

Bismaleimides are classified based on their bridging groups. Below is a comparative analysis of key analogs:

Thermal and Mechanical Properties

- N,N'-(Dithiodi-p-phenylene)bismaleimide : Exhibits a balance between flexibility and thermal stability. The S–S bond lowers rigidity compared to DBMI but enhances reworkability via reversible disulfide bonds. Thermal decomposition begins at ~300°C .

- DBMI : Superior thermal stability (5% weight loss at 400°C) due to aromatic rigidity but suffers from brittleness .

- HBMI : Degrades at 200–250°C; flexible chains improve impact resistance but limit high-temperature applications .

Toxicity and Handling

- N,N'-(Dithiodi-p-phenylene)bismaleimide: Limited toxicity data available. Structural analogs like toluene-2,4-bismaleimide show moderate oral toxicity (LD50 = 2400 mg/kg in rats) .

- HBMI and DBMI : Generally low acute toxicity but require handling in ventilated environments due to dust irritancy .

生物活性

Maleimide derivatives, including N,N'-(dithiodi-p-phenylene)di-, have garnered significant attention due to their diverse biological activities. This article delves into the various aspects of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N,N'-(dithiodi-p-phenylene)di- is a maleimide compound characterized by its unique structure that includes two maleimide groups connected by a dithiodiphenylene moiety. The chemical formula for this compound is . The presence of sulfur atoms in the structure is crucial for its reactivity and biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of maleimide derivatives. For example, a study demonstrated that 3,4-diarylthiolated maleimides exhibited significant cytotoxic effects on human lung cancer cell lines (H520 and H1299). The compounds reduced cell viability to below 50% at concentrations around 10 μM .

Table 1: Cytotoxicity of Selected Maleimide Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4c | H520 | 10.1 |

| 4a | H520 | 10.4 |

| 4h | H520 | 10.2 |

| 4c | H1299 | 10.5 |

| 4a | H1299 | 9.98 |

| 4h | H1299 | 11.1 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapeutics.

2. Antibacterial and Antifungal Properties

Maleimide derivatives have also been reported to exhibit antibacterial and antifungal activities. A review indicated that various maleimide compounds demonstrated efficacy against a range of bacterial strains and fungi, supporting their potential use as antimicrobial agents .

Table 2: Biological Activities of Maleimide Derivatives

| Activity Type | Example Compounds | Observed Effects |

|---|---|---|

| Antibacterial | N-Phenylmaleimide derivatives | Inhibition of bacterial growth |

| Antifungal | Various maleimides | Reduction in fungal viability |

| Antiviral | Selected derivatives | Inhibition of viral replication |

3. Analgesic and Anti-inflammatory Effects

Some maleimide derivatives have shown analgesic and anti-inflammatory properties in preclinical studies. These findings suggest a broader pharmacological profile that could be leveraged in pain management therapies .

Case Studies

A notable study explored the synthesis and biological evaluation of novel thiolated maleimides. The results indicated that these compounds not only served as effective anticancer agents but also displayed significant antibacterial activity .

Case Study Summary:

- Objective: To synthesize and evaluate the biological activity of thiolated maleimides.

- Methodology: Synthesis via copper-catalyzed reactions followed by cytotoxicity assays.

- Findings: Several synthesized compounds showed potent activity against cancer cell lines and bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。